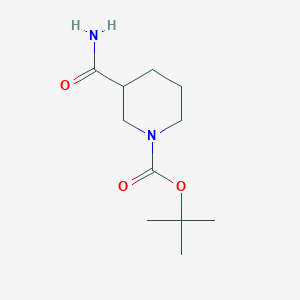

1-Boc-3-carbamoylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUDGDIIFSTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562716 | |

| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91419-49-7 | |

| Record name | tert-Butyl 3-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-Boc-3-carbamoylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Boc-3-carbamoylpiperidine, a key intermediate in pharmaceutical synthesis. The document outlines its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in drug development.

Core Chemical Properties

This compound, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate, is a white solid organic compound. It is characterized by the presence of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a carbamoyl (carboxamide) group at the 3-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 91419-49-7 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 174.0 to 178.0 °C | |

| Solubility | Soluble in organic solvents such as methanol. | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amidation of 1-Boc-piperidine-3-carboxylic acid. This common synthetic route involves the activation of the carboxylic acid group followed by reaction with an amine source.

General Synthesis Workflow

The synthesis of this compound from 1-Boc-piperidine-3-carboxylic acid generally follows the workflow depicted below. The carboxylic acid is activated using a coupling agent, which then facilitates the reaction with an amine to form the desired amide.

Detailed Experimental Protocol for Amide Coupling

The following protocol is a representative method for the synthesis of piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid using HATU as a coupling agent.[3][4]

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

Amine (e.g., substituted amine)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 to 1.5 equivalents) and DIPEA (2.5 to 3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 to 1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into crushed ice or dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.[3][4]

Spectroscopic Analysis

The structure of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound and Related Compounds

| Technique | Data | Reference(s) |

| ¹H NMR | Data for related piperidine structures are available, showing characteristic peaks for the Boc group and the piperidine ring protons. | [1][5] |

| ¹³C NMR | Data for related piperidine structures are available. | [1][5] |

| FT-IR | Expected characteristic peaks include C=O stretching (amide and carbamate), N-H stretching (amide), and C-N stretching. | [5] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group. | [6] |

General Workflow for NMR-Based Structural Elucidation

A systematic approach is employed to analyze the structure of this compound using various NMR techniques.

Role in Drug Development and Signaling Pathways

Piperidine carboxamides are a class of compounds with significant interest in drug discovery due to their diverse biological activities.[2] While specific signaling pathway involvement for this compound is not extensively documented, related piperidine carboxamides have been identified as modulators of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain, itch, and inflammatory responses.[1][7]

Potential Involvement in TRPA1 Signaling

The TRPA1 channel is a non-selective cation channel that is activated by a variety of noxious stimuli. Modulation of TRPA1 activity by small molecules can have significant therapeutic effects. Piperidine carboxamides have been shown to act as both agonists and antagonists of TRPA1, suggesting a potential role for this compound derivatives in modulating this pathway.[1][7]

The versatility of the this compound scaffold allows for the synthesis of a library of derivatives that can be screened for their activity on TRPA1 and other biological targets, highlighting its importance in the early stages of drug discovery.[2]

References

- 1. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Boc-3-carbamoylpiperidine (CAS: 91419-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate, is a heterocyclic organic compound widely utilized as a crucial building block in medicinal chemistry and pharmaceutical development. Its piperidine core, functionalized with a carbamoyl group and protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic data, and applications in drug discovery, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The Boc protecting group enhances its solubility in organic solvents and its stability under various reaction conditions, making it an ideal intermediate for multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 91419-49-7 | [2] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 174.0 to 178.0 °C | N/A |

| Boiling Point | 384.4 °C at 760 mmHg | N/A |

| Purity | ≥ 96% (HPLC) | [2] |

| Synonyms | tert-butyl 3-carbamoylpiperidine-1-carboxylate, 1-N-Boc-3-carbamoylpiperidine, 1-N-Boc-nipecotamide, 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for the Boc group protons, piperidine ring protons, and carbamoyl protons. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the amide, C=O stretching of the carbamate and amide, C-N stretching, and C-H stretching. |

| Mass Spec (m/z) | Expected molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-Boc protection of 3-piperidinecarboxamide (also known as nipecotamide).

Experimental Protocol: N-Boc Protection of 3-Piperidinecarboxamide

Objective: To synthesize this compound by reacting 3-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Piperidinecarboxamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-piperidinecarboxamide in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water, dilute acid (e.g., 1M HCl) if necessary to remove excess base, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and the presence of the carbamoyl group at the 3-position allows for further chemical modifications to explore structure-activity relationships (SAR).

Its derivatives have been investigated for a range of therapeutic targets, including:

-

Neurological Disorders: The piperidine core is a key feature in many centrally acting agents.[2]

-

Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the synthesis of inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.[3]

-

Peptide and Amide Derivatives: The carbamoyl group can be further elaborated or the entire moiety can be incorporated into larger molecules like peptides and other amide-containing drugs.[2]

Example of Application in the Synthesis of a Pharmaceutical Intermediate

This compound can be dehydrated to form N-Boc-3-cyanopiperidine, another important intermediate used in the preparation of aurora kinase inhibitors.[4]

Caption: Synthetic pathway from this compound to kinase inhibitors.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and related chemicals.

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves, and a lab coat should be worn. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 0-8 °C.[2] |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound (CAS: 91419-49-7) is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its stable, yet reactive nature allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

References

Elucidating the Structure of 1-N-Boc-3-carbamoylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-N-Boc-3-carbamoylpiperidine. This piperidine derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This guide will detail the key analytical techniques, present relevant spectral data, and outline the experimental protocols necessary for its characterization.

Physicochemical Properties and Structural Overview

1-N-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-N-Boc-nipecotamide, is a white solid with the molecular formula C₁₁H₂₀N₂O₃ and a molecular weight of 228.29 g/mol . The structure features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a carbamoyl (carboxamide) group. The Boc group provides stability and allows for controlled reactions in multi-step syntheses.

Spectroscopic Data for Structural Confirmation

Table 1: Reference ¹H NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | Piperidine Ring Proton |

| ~3.7 | m | 2H | Piperidine Ring Protons |

| ~3.3 | m | 2H | Piperidine Ring Protons |

| ~1.8 | m | 4H | Piperidine Ring Protons |

| ~1.6 | m | 3H | Piperidine Ring Protons |

| 1.46 | s | 9H | Boc (-C(CH₃)₃) Protons |

Table 2: Reference ¹³C NMR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Carbonyl Carbon (Boc) |

| ~79.3 | Quaternary Carbon (Boc) |

| ~62.8 | Piperidine Ring Carbon |

| ~56.9 | Piperidine Ring Carbon |

| ~46.4 | Piperidine Ring Carbon |

| ~31.0 | Piperidine Ring Carbon |

| ~30.6 | Piperidine Ring Carbon |

| ~29.3 | Piperidine Ring Carbon |

| 28.7 | Methyl Carbons (Boc) |

| ~23.6 | Piperidine Ring Carbon |

Table 3: Reference FT-IR Spectroscopic Data

Data obtained from a structurally similar N-Boc-piperidine derivative.

| Wavenumber (cm⁻¹) | Assignment |

| ~3428 | N-H Stretch (Amide) |

| ~2971, 2872 | C-H Stretch (Aliphatic) |

| ~1692, 1672 | C=O Stretch (Amide and Boc) |

| ~1478, 1457 | C-H Bend (Aliphatic) |

| ~1366 | C-H Bend (t-Butyl) |

| ~1169 | C-N Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 229.15 | [M+H]⁺ (Calculated for C₁₁H₂₁N₂O₃⁺) |

| 173.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 129.08 | [M+H - Boc]⁺ (Loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-N-Boc-3-carbamoylpiperidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum on a 400 or 500 MHz spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 1024-4096 scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming connectivity.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. Key fragments to expect include the loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the parent ion.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the N-H bonds of the amide, the C=O bonds of the amide and the Boc group, and the C-H bonds of the aliphatic structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 1-N-Boc-3-carbamoylpiperidine.

Caption: Workflow for the structural elucidation of 1-N-Boc-3-carbamoylpiperidine.

Biological Significance and Signaling Pathways

While specific biological activity and signaling pathway involvement for 1-N-Boc-3-carbamoylpiperidine are not extensively documented in publicly available literature, its core structure, nipecotamide, is a derivative of nipecotic acid, a known GABA uptake inhibitor. Derivatives of nipecotamide have been investigated for their potential as antiepileptic and neuroprotective agents.[1]

The general hypothesis for the mechanism of action of such compounds involves the modulation of GABAergic neurotransmission. The following diagram illustrates a hypothetical signaling pathway where a nipecotamide derivative might act.

Caption: Hypothetical signaling pathway for a 1-N-Boc-3-carbamoylpiperidine derivative.

Conclusion

The structural elucidation of 1-N-Boc-3-carbamoylpiperidine is a critical step in its utilization for drug discovery and development. Through the systematic application of NMR, mass spectrometry, and FT-IR spectroscopy, its molecular structure can be confidently confirmed. The methodologies and reference data presented in this guide provide a solid foundation for researchers and scientists working with this and other related piperidine-based compounds. Further investigation into the specific biological activities of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate, a key building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering detailed methodologies for its synthesis and characterization.

Chemical and Physical Properties

tert-Butyl 3-carbamoylpiperidine-1-carboxylate is a white to off-white solid. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃[1][2] |

| Molecular Weight | 228.29 g/mol [2] |

| IUPAC Name | tert-butyl 3-carbamoylpiperidine-1-carboxylate[1] |

| CAS Number | 915226-43-6 (for the (R)-enantiomer)[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. |

| Predicted XlogP | 0.5[1] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N[1] |

| InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)[1] |

| InChIKey | APFUDGDIIFSTSD-UHFFFAOYSA-N[1] |

Spectroscopic Data

The structural integrity of tert-Butyl 3-carbamoylpiperidine-1-carboxylate is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 7.2 (br s, 1H, -NH) | ~ 175.0 (C=O, carbamoyl) |

| ~ 5.4 (br s, 1H, -NH) | ~ 155.0 (C=O, Boc) |

| ~ 3.9 - 3.0 (m, 4H, piperidine CH₂) | ~ 80.0 (C(CH₃)₃) |

| ~ 2.4 (m, 1H, piperidine CH) | ~ 45.0 - 40.0 (piperidine CH₂, CH) |

| ~ 1.9 - 1.5 (m, 4H, piperidine CH₂) | ~ 28.4 (C(CH₃)₃) |

| 1.45 (s, 9H, -C(CH₃)₃) | ~ 27.0 - 24.0 (piperidine CH₂) |

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of tert-Butyl 3-carbamoylpiperidine-1-carboxylate would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amide) | 3400 - 3200 (two bands) |

| C-H Stretch (alkane) | 3000 - 2850 |

| C=O Stretch (carbamate, Boc) | ~ 1690 |

| C=O Stretch (amide) | ~ 1650 |

| N-H Bend (amide) | ~ 1640 |

| C-N Stretch | 1300 - 1000 |

Note: The presence of the Boc protecting group is strongly indicated by the intense carbonyl absorption around 1690 cm⁻¹.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Ion | Calculated m/z |

| [M+H]⁺ | 229.1547 |

| [M+Na]⁺ | 251.1366 |

Note: The predicted m/z values are for the monoisotopic mass.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate are provided below.

Synthesis and Purification

A plausible synthetic route involves the protection of the piperidine nitrogen of 3-piperidinecarboxamide with a tert-butoxycarbonyl (Boc) group.

Materials:

-

3-Piperidinecarboxamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or petroleum ether) for elution

Procedure:

-

Dissolve 3-piperidinecarboxamide in the chosen solvent (DCM or THF).

-

Add the base (TEA or DIPEA) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

¹H NMR Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~3-4 s

-

-

¹³C NMR Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Parameters:

-

Ionization mode: Positive (to observe [M+H]⁺ and [M+Na]⁺)

-

Mass range: m/z 50-500

-

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Diagrams

The following diagrams illustrate the general workflow for the characterization of a small molecule like tert-Butyl 3-carbamoylpiperidine-1-carboxylate.

This guide provides a foundational understanding of the characterization of tert-Butyl 3-carbamoylpiperidine-1-carboxylate. The experimental protocols and data presented herein are intended to assist researchers in the efficient and accurate analysis of this important chemical entity.

References

Spectroscopic Data of 1-Boc-Nipecotamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure:

-

IUPAC Name: tert-butyl 3-carbamoylpiperidine-1-carboxylate

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 1-Boc-nipecotamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | br s | 2H | -CONH₂ |

| ~3.8-4.0 | m | 1H | Piperidine CH |

| ~3.0-3.5 | m | 3H | Piperidine CH₂ |

| ~2.5-2.7 | m | 1H | Piperidine CH |

| ~1.6-2.0 | m | 4H | Piperidine CH₂ |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) |

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. The amide protons (-CONH₂) are expected to be broad singlets and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -C=O (Amide) |

| ~155 | -C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~45-50 | Piperidine CH₂ (adjacent to N) |

| ~40-45 | Piperidine CH (adjacent to C=O) |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~25-30 | Piperidine CH₂ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretch (Amide A/B) |

| ~2975, ~2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1640 | Strong | C=O stretch (Boc urethane) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1160 | Strong | C-O stretch (Boc) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 229.15 (exact) | [M+H]⁺ |

| 251.13 (exact) | [M+Na]⁺ |

| 173.11 | [M - C₄H₈ + H]⁺ |

| 129.10 | [M - Boc + H]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 1-Boc-nipecotamide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a proton frequency of, for example, 400 MHz. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[5]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.[6][7]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. A relaxation delay of 2 seconds is common for qualitative spectra.[5][8][9][10]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology:

-

Sample Preparation (Thin Film Method): A small amount of 1-Boc-nipecotamide is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is applied to a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the sample on the plate.[11][12]

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[13][14]

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[15]

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺.[16][17]

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).[16][18]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.[16]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1-Boc-nipecotamide.

References

- 1. 1-Boc-nipecotamide, 98% | Advent [adventchembio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-n-boc-piperidine-3-carboxamide suppliers USA [americanchemicalsuppliers.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mse.washington.edu [mse.washington.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. fiveable.me [fiveable.me]

1-Boc-3-carbamoylpiperidine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-3-carbamoylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules.[1] Its utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established principles of physical organic chemistry and data from analogous compounds. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key processes and pathways.

Solubility Profile

Predicted Qualitative Solubility

The predicted solubility of this compound in common laboratory solvents is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | Good solvation of both the piperidine ring and the polar carbamoyl and Boc groups.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Capable of dissolving moderately polar compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polar hydroxyl group can hydrogen bond with the carbamoyl group, but the overall polarity may be lower than polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The bulky, nonpolar Boc group may enhance solubility in less polar ethers like THF. |

| Nonpolar Aromatic | Toluene | Low | Limited interaction with the polar carbamoyl group. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Very Low | The molecule's polarity is too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Low | The large, nonpolar Boc group is expected to significantly limit aqueous solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.[1][4]

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, dichloromethane, etc.)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

References

The Diverse Biological Activities of 1-Boc-3-carbamoylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-3-carbamoylpiperidine scaffold is a versatile building block in medicinal chemistry, offering a privileged structure for the development of potent and selective modulators of various biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability and allows for controlled synthetic modifications, while the carbamoyl group at the 3-position serves as a key interaction point with biological macromolecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their role as enzyme inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways to support researchers in the fields of drug discovery and development.

Inhibition of Cysteine Proteases: Cathepsin K and Calpain

Derivatives of the piperidine-3-carboxamide core, closely related to the this compound scaffold, have emerged as potent inhibitors of cysteine proteases, particularly cathepsin K and calpain. These enzymes are implicated in a range of pathologies, making their inhibition a key therapeutic strategy.

Cathepsin K Inhibition for the Treatment of Osteoporosis

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a principal enzyme involved in the degradation of bone matrix proteins, such as type I collagen.[1] Its inhibition is a validated therapeutic approach for osteoporosis and other bone resorption disorders.[1] A series of (R)-piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human cathepsin K.

Quantitative Data: Cathepsin K Inhibition

The inhibitory potency of synthesized (R)-piperidine-3-carboxamide derivatives against human cathepsin K is presented in Table 1. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, demonstrate that strategic modifications to the core scaffold can lead to highly potent compounds. For instance, compound H-9 exhibited the most potent inhibition with an IC50 value of 0.08 µM.[2][3]

| Compound ID | Structure | Cathepsin K IC50 (µM) |

| H-9 | (R)-N-(2-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08[2][3] |

| H-8 | (R)-N-benzyl-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.25[4] |

| H-11 | (R)-N-(3-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.15[4] |

| H-12 | (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.12[4] |

| H-13 | (R)-N-(2-fluorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.21[4] |

| H-16 | (R)-N-(2-methylbenzyl)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxamide | 0.33[4] |

| H-17 | (R)-N-(3-methylbenzyl)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxamide | 0.28[4] |

| MIV-711 (Reference) | Not Applicable | 0.05[2][3] |

Experimental Protocols: Cathepsin K Inhibition Assay

The following protocol outlines a fluorometric in vitro assay to determine the inhibitory activity of compounds against cathepsin K.[5][6]

Materials:

-

Human Cathepsin K, His-Tag

-

Fluorogenic Cathepsin K Substrate (e.g., Ac-LR-AFC)

-

4x Cathepsin Buffer

-

0.5 M DTT

-

Test inhibitors dissolved in DMSO

-

Positive control inhibitor (e.g., E-64)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Buffer Preparation: Prepare 1x Cathepsin Buffer by diluting the 4x stock with distilled water and adding DTT to the recommended final concentration.

-

Enzyme Preparation: Thaw and dilute the Cathepsin K stock to the desired working concentration (e.g., 0.5 ng/µl) with 1x Cathepsin Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in 1x Cathepsin Buffer containing a final DMSO concentration that does not exceed 1%.

-

Assay Setup: To a 384-well plate, add the diluted Cathepsin K enzyme solution to all wells except the blank control. Add the serially diluted test inhibitors or vehicle control (for positive control wells).

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic Cathepsin K substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~360-400 nm and an emission wavelength of ~440-460 nm.

-

Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable dose-response curve.

Synthesis of (R)-Piperidine-3-carboxamide Derivatives

The synthesis of the cathepsin K inhibitors starts from commercially available (R)-3-piperidinic acid. The general synthetic route involves the protection of the piperidine nitrogen, followed by amide coupling with a desired amine. While the cited examples utilize a sulfonyl protecting group for the final compounds, a similar pathway can be envisioned starting with Boc-protection.

Caption: General synthesis workflow for (R)-piperidine-3-carboxamide derivatives.

Calpain Inhibition and Neuroprotection

Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[7][8] Overactivation of calpain is implicated in neurodegenerative diseases and ischemic injury, making it a promising therapeutic target.[7] Piperidine carboxamide derivatives have been investigated as calpain inhibitors.

Quantitative Data: Calpain Inhibition

Keto amide derivatives of piperidine carboxamides have shown potent inhibition of µ-calpain. The inhibitory constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

| Compound ID | Structure | µ-Calpain Ki (nM) | Selectivity over Cathepsin B |

| 11f | 1-(Naphth-2-oyl)-piperidine-4-CO-Phe-CH(OH)-CO-NH-Pentyl | 30 | >100-fold[9] |

| 11j | 1-(Benzothien-2-oyl)-piperidine-4-CO-Phe-CH(OH)-CO-NH-Pentyl | 9 | >100-fold[9] |

These compounds also demonstrated in vivo activity by inhibiting NMDA-induced convulsions in mice, suggesting that calpain inhibition in the brain can have anticonvulsive effects.[9]

Experimental Protocols: Calpain Inhibition Assay

A fluorometric in vitro assay can be employed to determine the inhibitory activity of compounds against calpain.[7][10][11][12]

Materials:

-

Purified µ-calpain or m-calpain

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT)

-

Calcium Chloride (CaCl₂) solution

-

Test inhibitors dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO. Dilute the purified calpain enzyme and the fluorogenic substrate in the assay buffer.

-

Assay Setup: In a 96-well plate, add the serially diluted test inhibitor or vehicle control.

-

Enzyme Addition: Add the diluted calpain enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 30-37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC).

-

Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each inhibitor concentration. Plot the data to determine the IC50 or Ki value.

Caption: Simplified diagram of calpain activation and inhibition.

Antimicrobial Activity

Derivatives of N-Boc-piperidine-3-carboxylic acid, specifically sulfonyl piperidine carboxamides, have been synthesized and evaluated for their antimicrobial properties.[13] This highlights another potential therapeutic application for compounds derived from the this compound scaffold.

Experimental Protocols: Antimicrobial Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Microorganism Preparation: Prepare standardized inoculums of the test microorganisms.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Inoculate the wells with the prepared microorganisms.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The this compound scaffold and its close derivatives represent a highly valuable starting point for the design and synthesis of novel therapeutic agents. The examples of potent cathepsin K and calpain inhibitors, as well as compounds with antimicrobial activity, underscore the broad biological potential of this structural motif. The synthetic tractability of the piperidine ring, facilitated by the Boc protecting group, allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate the exploration and development of new bioactive molecules based on this promising scaffold. Further research into the activity of these derivatives against other target classes, such as kinases and G-protein coupled receptors, is warranted and holds the potential to uncover new therapeutic opportunities.

References

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]

- 9. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. Experimental Manipulation of Calpain Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of 1-Boc-3-Carbamoylpiperidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Boc-3-carbamoylpiperidine scaffold and its derivatives are cornerstones of modern medicinal chemistry. As a "privileged structure," the piperidine ring is a prevalent feature in a multitude of clinically successful pharmaceuticals.[1][2][3] The strategic placement of a carbamoyl group at the 3-position, combined with the synthetically versatile Boc-protecting group on the nitrogen, creates a building block with ideal characteristics for drug design. This guide provides a comprehensive technical overview of the synthesis, applications, and strategic importance of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support drug discovery and development efforts.

Introduction: The Piperidine Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[4][5][6][7] The piperidine ring is one of the most prominent examples of such a scaffold, found in a wide array of approved drugs for indications ranging from central nervous system (CNS) disorders to cancer.[1][2][3]

The utility of the piperidine core stems from several key features:

-

Three-Dimensional Structure: The saturated, non-planar chair conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.

-

Physicochemical Modulation: The basic nitrogen atom (pKa ~11.2) can be protonated at physiological pH, enhancing aqueous solubility.[2] The overall lipophilicity and metabolic stability of a drug candidate can be fine-tuned through substitution on the ring.[1][8]

-

Synthetic Accessibility: Robust and scalable synthetic routes to a variety of substituted piperidines are well-established.[9]

This compound is a particularly valuable derivative. The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, enabling selective chemical modifications. The carbamoyl (carboxamide) group at the 3-position serves as an excellent hydrogen bond donor and acceptor, often acting as a critical anchor point within a target's binding site.[10]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 1-N-Boc-nipecotamide, 3-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 91419-49-7 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Dichloromethane |

(Data sourced from commercial supplier information)[11]

Synthesis of Key Intermediates

This compound is often a precursor to other critical chiral building blocks, such as (R)-1-Boc-3-aminopiperidine, which is a key intermediate in the synthesis of several modern drugs.[12] The conversion typically involves a Hofmann rearrangement.

Caption: General synthetic pathway from this compound.

Applications in Drug Discovery and Development

The 1-Boc-3-substituted piperidine scaffold is integral to the structure of numerous enzyme inhibitors. Its derivatives form the core of drugs targeting diabetes, cancer, and osteoporosis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-1-Boc-3-aminopiperidine is a crucial intermediate in the synthesis of Alogliptin , a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[13][14] In the final drug molecule, the aminopiperidine moiety provides the key interaction with the S1 pocket of the DPP-4 enzyme.

Bruton's Tyrosine Kinase (BTK) Inhibitors

The anti-cancer drug Ibrutinib , a first-in-class BTK inhibitor, utilizes a chiral piperidine derivative synthesized from precursors like (S)-1-Boc-3-hydroxypiperidine.[15][16] The piperidine ring correctly orients the pharmacophore within the BTK active site, leading to covalent modification and inhibition.

Cathepsin K Inhibitors

Derivatives of this compound are being investigated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[17] These inhibitors have potential as treatments for osteoporosis. The carbamoyl group often forms critical hydrogen bonds with active site residues.

Table 2: Examples of Drug Candidates/Targets Incorporating the 1-Boc-3-Substituted-Piperidine Scaffold

| Drug/Candidate | Target Enzyme | Therapeutic Area | Role of Piperidine Scaffold | Reported Activity (IC₅₀) |

| Alogliptin | DPP-4 | Type 2 Diabetes | Binds to S1 pocket of the enzyme, providing selectivity and potency. | 0.01 µM[13] |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (e.g., Lymphoma) | Covalently binds to Cys481; piperidine ring provides optimal orientation. | 0.5 nM[15] |

| Inhibitor 4 | Cathepsin K | Osteoporosis | The core scaffold positions functional groups for active site binding. | 16 nM (Light-activated)[17] |

Pharmacokinetic Considerations

The piperidine scaffold generally imparts favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[1][8] Its metabolic stability can be high, though it is susceptible to oxidation, often at carbons adjacent to the nitrogen. Strategic substitution can block these "soft spots."[8]

Caption: A generalized workflow of drug pharmacokinetics (ADME).

Experimental Protocols

Synthesis of (R)-1-Boc-3-Aminopiperidine via Hofmann Rearrangement

This protocol is adapted from established chemical literature and outlines the conversion of the carbamoyl group to an amine.[18]

Materials:

-

(R)-1-Boc-3-carbamoylpiperidine

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) aqueous solution (e.g., 10-15%)

-

Toluene

-

Saturated brine solution

-

Reaction vessel, magnetic stirrer, separation funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge a solution of (R)-1-Boc-3-carbamoylpiperidine.

-

Reagent Addition: Add sodium hydroxide (approx. 10 equivalents) and cool the mixture. Slowly add aqueous sodium hypochlorite solution (approx. 1.1 equivalents) while maintaining the temperature between 15-25 °C.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, transfer the mixture to a separation funnel. The aqueous layer is separated and discarded.

-

Extraction: Add toluene and saturated brine to the remaining organic residue. Shake well, and again separate and discard the aqueous layer.

-

Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield (R)-1-Boc-3-aminopiperidine as an oil. The yield is typically around 80%.[18]

In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol provides a general method for screening compounds against Cathepsin K.[17][19]

Materials:

-

Human recombinant Cathepsin K enzyme

-

Assay Buffer (e.g., MES, DTT, EDTA, pH 5.5)

-

Fluorogenic Substrate (e.g., Ac-LR-AFC)

-

Test inhibitor compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Reagent Preparation: Prepare a working solution of Cathepsin K in chilled Assay Buffer. Prepare serial dilutions of the test inhibitor and positive control in Assay Buffer (maintaining a constant final DMSO concentration, e.g., <1%).

-

Plate Setup: To the wells of a 96-well plate, add 50 µL of Assay Buffer.

-

Inhibitor Addition: Add 10 µL of the serially diluted test inhibitor, positive control, or vehicle (for enzyme control wells) to the respective wells.

-

Enzyme Addition: Add 40 µL of the diluted Cathepsin K enzyme solution to all wells except the "blank" wells (which receive buffer only).

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, recording data every 1-2 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Conceptual model of a 3-carbamoylpiperidine derivative in an enzyme active site.

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery.[10][11] The piperidine core's status as a privileged scaffold provides a validated starting point for ligand design, offering favorable structural and pharmacokinetic properties.[1][2] The Boc-protecting group facilitates versatile synthetic manipulation, while the 3-carbamoyl moiety and its derivatives (like the 3-amino group) serve as crucial interaction points for achieving high target affinity and selectivity. As medicinal chemists continue to tackle complex biological targets, the strategic deployment of the this compound scaffold will undoubtedly contribute to the development of next-generation therapeutics.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [guidechem.com]

- 15. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 19. bpsbioscience.com [bpsbioscience.com]

1-Boc-3-carbamoylpiperidine: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-carbamoylpiperidine, also known as tert-butyl 3-carbamoylpiperidine-1-carboxylate or 1-Boc-nipecotamide, has emerged as a pivotal building block in contemporary synthetic and medicinal chemistry. Its rigid piperidine core, coupled with the versatile carbamoyl functional group and the readily cleavable Boc protecting group, makes it an invaluable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid that is soluble in a range of organic solvents, a property that enhances its utility in various reaction conditions.[1] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, revealing a secondary amine for further functionalization.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 91419-49-7 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥96% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Table 2: Spectroscopic Data of this compound and Related Compounds

| Data Type | Compound | Key Data Points | Reference |

| ¹H NMR | Methyl N-Boc-piperidine-3-carboxylate | Note: Data for the methyl ester derivative. | --INVALID-LINK-- |

| ¹³C NMR | 1-Boc-3-piperidone | Note: Data for a related ketone precursor. δ (ppm): 28.4 (C(CH₃)₃), 45.9, 57.9, 80.5 (C(CH₃)₃), 154.9 (C=O, Boc), 206.9 (C=O, ketone). | --INVALID-LINK-- |

| Mass Spec (ESI) | 1-Boc-3-piperidinecarboxaldehyde | Note: Data for the aldehyde derivative. m/z 214 (M + 1). | |

| FTIR | 1-Boc-3-piperidone | Note: Data for a related ketone precursor. Conforms to structure. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the protection of the piperidine nitrogen, followed by the introduction and modification of the carboxyl functional group at the 3-position.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds and provides a general method for the synthesis of this compound from 1-Boc-3-piperidinecarboxylic acid.

Materials:

-

1-Boc-3-piperidinecarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonia solution (or Ammonium Chloride and a non-nucleophilic base like Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-Boc-3-piperidinecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) (2.0 eq) dropwise. Alternatively, a mixture of ammonium chloride (2.0 eq) and DIPEA (2.5 eq) can be used.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Synthesis: A Versatile Building Block

The synthetic utility of this compound lies in the reactivity of its carbamoyl group and the latent reactivity of the piperidine ring upon Boc deprotection.

Hofmann Rearrangement to 3-Aminopiperidine Derivatives

A key transformation of this compound is the Hofmann rearrangement, which converts the primary amide to a primary amine, yielding the valuable 1-Boc-3-aminopiperidine synthon. This reaction is instrumental in the synthesis of numerous biologically active molecules.

References

An In-depth Technical Guide to the Discovery and Significance of Piperidine Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and significance of piperidine carboxamide derivatives, with a focus on their applications in drug development. We delve into their roles as potent and selective inhibitors of key biological targets, including Anaplastic Lymphoma Kinase (ALK), C-C chemokine receptor type 5 (CCR5), the Plasmodium falciparum proteasome, and Cathepsin K. This document details the experimental protocols for their synthesis and biological evaluation, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Emergence of a Versatile Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules that can interact with high affinity and selectivity with biological targets. The addition of a carboxamide functional group further enhances its drug-like properties by providing a key hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

The discovery of piperidine carboxamide derivatives as potent drug candidates has often originated from high-throughput screening (HTS) campaigns, followed by intensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. This guide will explore the discovery and development of these derivatives in several key therapeutic areas.

Piperidine Carboxamide Derivatives as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Significance in Cancer Therapy

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1] Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenic signaling.[2] Piperidine carboxamide derivatives have emerged as potent and selective ALK inhibitors, offering a targeted therapeutic approach for patients with ALK-positive malignancies.[3]

Quantitative Data: In Vitro Potency of ALK Inhibitors

The following table summarizes the in vitro activity of representative piperidine carboxamide-based ALK inhibitors.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| Compound 1 | ALK | Enzyme Assay | 174 | [4] |

| Crizotinib | ALK/ROS1 | Cell-based Assay | - | [3] |

| Ceritinib | ALK | Enzyme Assay | 40.7 | [4] |

Experimental Protocols

A common synthetic route to piperidine carboxamide ALK inhibitors involves the coupling of a substituted piperidine carboxylic acid with an appropriate amine. The following is a generalized protocol:

-

Amide Coupling: To a solution of the desired piperidine-3-carboxylic acid derivative in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine component to the reaction mixture.

-

Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine carboxamide derivative.

The inhibitory activity of the synthesized compounds against ALK can be determined using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human ALK kinase domain, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the ALK enzyme and the biotinylated peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the europium-labeled anti-phosphotyrosine antibody and SA-APC. g. Incubate for 60 minutes to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm. i. Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

Signaling Pathway

// Edges Ligand -> ALK [label="Binding & Dimerization"]; ALK -> ALK [label="Autophosphorylation", style=dashed, color="#EA4335"]; ALK -> GRB2 [color="#EA4335"]; GRB2 -> SOS [color="#EA4335"]; SOS -> RAS [label="GDP -> GTP", color="#EA4335"]; RAS -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> TranscriptionFactors [color="#EA4335"]; ALK -> PI3K [color="#EA4335"]; PI3K -> PIP3 [label="PIP2 phosphorylation", color="#EA4335"]; PIP3 -> AKT [color="#EA4335"]; AKT -> mTOR [color="#EA4335"]; mTOR -> GeneExpression [color="#EA4335"]; ALK -> JAK [color="#EA4335"]; JAK -> STAT3 [color="#EA4335"]; STAT3 -> STAT3 [label="Dimerization"]; STAT3 -> TranscriptionFactors [color="#EA4335"]; ALK -> PLCg [color="#EA4335"]; PLCg -> IP3 [color="#EA4335"]; PLCg -> DAG [color="#EA4335"]; DAG -> PKC [color="#EA4335"]; TranscriptionFactors -> GeneExpression [color="#EA4335"];

// Inhibitor Inhibitor [label="Piperidine Carboxamide\nALK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> ALK [label="Inhibition", color="#EA4335", style=bold]; }

Figure 1: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Piperidine Carboxamide Derivatives as CCR5 Antagonists

Significance in HIV Therapy